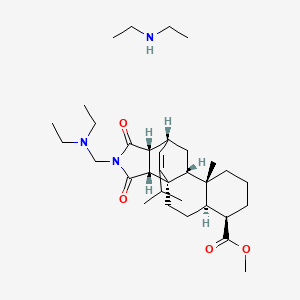

Selmid

Description

BenchChem offers high-quality Selmid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Selmid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

70985-43-2 |

|---|---|

Molecular Formula |

C33H55N3O4 |

Molecular Weight |

557.8 g/mol |

IUPAC Name |

N-ethylethanamine;methyl (1S,4R,5R,9R,10R,12R,13R,17R)-15-(diethylaminomethyl)-9-methyl-14,16-dioxo-18-propan-2-yl-15-azapentacyclo[10.5.2.01,10.04,9.013,17]nonadec-18-ene-5-carboxylate |

InChI |

InChI=1S/C29H44N2O4.C4H11N/c1-7-30(8-2)16-31-25(32)23-18-14-21(17(3)4)29(24(23)26(31)33)13-11-20-19(27(34)35-6)10-9-12-28(20,5)22(29)15-18;1-3-5-4-2/h14,17-20,22-24H,7-13,15-16H2,1-6H3;5H,3-4H2,1-2H3/t18-,19+,20+,22+,23+,24-,28+,29-;/m0./s1 |

InChI Key |

XLKJYRJFUMVDQI-QKQQEJIJSA-N |

Isomeric SMILES |

CCNCC.CCN(CC)CN1C(=O)[C@@H]2[C@@H]3C[C@@H]4[C@@]5(CCC[C@H]([C@H]5CC[C@]4([C@@H]2C1=O)C(=C3)C(C)C)C(=O)OC)C |

Canonical SMILES |

CCNCC.CCN(CC)CN1C(=O)C2C3CC4C5(CCCC(C5CCC4(C2C1=O)C(=C3)C(C)C)C(=O)OC)C |

Origin of Product |

United States |

Selmid Compound: A Technical Overview for Chemical and Pharmaceutical Researchers

Initial Summary: The compound referred to as "Selmid" is identified in chemical databases as a specific molecule with the CAS number 70985-43-2 and the chemical name Diethylaminomethylmaleopimaric acid imide diethylamine (B46881) salt.[1] While some sources suggest it is being explored for therapeutic potential, a comprehensive review of publicly available scientific literature and clinical trial databases does not yield evidence of its progression as a pharmaceutical agent.[2] The predominant application of Selmid appears to be in the field of synthetic chemistry as a ligand in catalysis.[2] This guide provides a detailed overview of its known chemical properties and applications, and addresses the current lack of data in the context of drug development.

Chemical and Physical Properties

Selmid is a complex organic molecule with the molecular formula C33H55N3O4.[1] Its key identifiers and computed properties are summarized in the table below, based on data from publicly accessible chemical databases.

| Property | Value | Source |

| CAS Number | 70985-43-2 | [1] |

| Molecular Formula | C33H55N3O4 | [1] |

| Molecular Weight | 557.8 g/mol | [1] |

| IUPAC Name | N-ethylethanamine;methyl (1S,4R,5R,9R,10R,12R,13R,17R)-15-(diethylaminomethyl)-9-methyl-14,16-dioxo-18-propan-2-yl-15-azapentacyclo[10.5.2.0¹,¹⁰.0⁴,⁹.0¹³,¹⁷]nonadec-18-ene-5-carboxylate | [1] |

| Synonyms | Diethylaminomethylmaleopimaric acid imide diethylamine salt | [1] |

Application in Synthetic Chemistry

The most well-documented application of Selmid is as a synthetic organosulfur compound used in catalytic systems.[2] Its structure, featuring a phosphine-alkene hybrid ligand backbone, allows it to act as a strong σ-donor and π-acceptor, which is beneficial for transition metal catalysis.[2] This property makes it versatile for reactions such as hydrogenation and olefin metathesis.[2]

Comparative Catalytic Performance

Quantitative data available from Benchchem highlights its efficiency in comparison to other established catalysts.[2]

| Reaction Type | Catalyst System | Metric | Value | Comparator Catalyst | Comparator Value |

| Hydrogenation | Selmid-Rh | Turnover Frequency (TOF) | 1,200 h⁻¹ | Wilkinson's Catalyst | 450 h⁻¹ |

| Olefin Metathesis | Selmid-Ru | Turnover Number (TON) | 12,000 | Grubbs Catalyst | 8,500 |

Potential Biological and Therapeutic Applications

While it is stated that Selmid is being studied for its potential biological activities and explored for therapeutic use, there is a notable absence of published research in peer-reviewed journals to substantiate these claims.[2] Searches for pharmacological data, mechanism of action studies in biological systems, or any preclinical or clinical trial results for Selmid (CAS 70985-43-2) have not yielded any specific information. Therefore, for researchers in drug development, it should be considered a compound with unsubstantiated therapeutic potential at this time.

Experimental Protocols

Given the lack of published biological studies, a relevant experimental protocol for Selmid cannot be provided in that context. However, based on its documented use in catalysis, a generalized protocol for a hydrogenation reaction is outlined below.

Generalized Protocol for Catalytic Hydrogenation of an Alkene

-

Catalyst Preparation: In an inert atmosphere (e.g., using a glovebox or Schlenk line), the transition metal precursor (e.g., a rhodium source) and the Selmid ligand are dissolved in an appropriate anhydrous, deoxygenated solvent (e.g., toluene (B28343) or dichloromethane) in a reaction vessel equipped with a magnetic stirrer. The mixture is stirred at room temperature for a specified time to allow for the formation of the active catalyst complex.

-

Reaction Setup: The substrate (the alkene to be hydrogenated) is added to the reaction vessel. The vessel is then sealed and connected to a hydrogen gas source.

-

Hydrogenation: The reaction vessel is purged with hydrogen gas. The reaction is then stirred under a positive pressure of hydrogen (typically 1-10 atm) at a controlled temperature (e.g., room temperature to 80°C).

-

Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy by taking aliquots from the reaction mixture at regular intervals.

-

Work-up and Isolation: Upon completion of the reaction, the hydrogen pressure is released, and the solvent is removed under reduced pressure. The residue is then purified using an appropriate method, such as column chromatography on silica (B1680970) gel, to isolate the hydrogenated product.

-

Characterization: The structure and purity of the final product are confirmed by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry).

Visualizations

The following diagrams illustrate conceptual workflows and relationships relevant to the study and application of a compound like Selmid.

Caption: Generalized workflow for the synthesis and biological evaluation of a novel chemical compound.

Caption: Conceptual diagram of Selmid's role as a ligand in forming an active transition metal catalyst.

References

Selmid chemical structure and properties

An extensive search has revealed that "Selmid" is not a publicly recognized or documented chemical compound. There is no available information in scientific literature or chemical databases corresponding to a substance with this name.

It is possible that "Selmid" may be:

-

A novel or internal codename: The compound may be under development within a private organization and not yet disclosed in public-facing literature.

-

A misspelling of another compound: The name might be a typographical error of a different, recognized chemical entity.

-

A discontinued (B1498344) or obscure compound: It is possible the name was used for a compound that is no longer under investigation or was described in very limited, non-digitized, or inaccessible sources.

Due to the lack of available data, it is not possible to provide an in-depth technical guide on the chemical structure, properties, and mechanism of action of "Selmid."

Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the correct nomenclature and consult established chemical and pharmacological databases such as PubChem, ChemSpider, DrugBank, and SciFinder. If the compound is an investigational drug, information may be found in clinical trial registries or corporate publications.

An In-depth Technical Guide to the Mechanism of Action of Selinexor and Selumetinib

A Note on "Selmid": Initial research indicates that "Selmid" is not a recognized pharmaceutical agent. It is highly probable that this is a typographical error for one of two targeted cancer therapies: Selinexor or Selumetinib (B1684332) . This guide provides a comprehensive overview of the mechanism of action for both of these drugs to address the likely intent of your query.

Selinexor: A Selective Inhibitor of Nuclear Export (SINE)

Selinexor (brand name Xpovio) is a first-in-class, oral Selective Inhibitor of Nuclear Export (SINE) compound used in the treatment of certain hematologic malignancies.[1][2]

Core Mechanism of Action

Selinexor's primary mechanism of action is the inhibition of Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1).[1][3] XPO1 is a crucial protein responsible for the transport of over 200 cargo proteins, including a majority of tumor suppressor proteins (TSPs), from the nucleus to the cytoplasm.[3][4] In many cancer cells, XPO1 is overexpressed, leading to the excessive removal of TSPs from the nucleus, which in turn promotes uncontrolled cell growth and proliferation.[3]

Selinexor covalently binds to a cysteine residue (Cys528) in the cargo-binding groove of XPO1.[3][5] This binding is slowly reversible and blocks the ability of XPO1 to escort its cargo proteins out of the nucleus.[6] The resulting nuclear accumulation of TSPs (such as p53, p21, and p27) enhances their ability to control cell cycle progression and induce apoptosis in cancerous cells, while largely sparing normal cells.[1][3][5]

Signaling Pathways Modulated by Selinexor

Selinexor's inhibition of XPO1 impacts several critical signaling pathways involved in cancer cell survival and proliferation.

1. NF-κB Signaling Pathway:

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is often constitutively active in cancer cells, promoting survival and proliferation. Selinexor treatment blocks the degradation of IκB-α, an inhibitor of NF-κB, and induces its nuclear localization. This sequesters NF-κB in the nucleus in an inactive state, thereby inhibiting its signaling.[7] Selinexor also inhibits the TNFα-induced transcriptional activity of NF-κB by preventing the nuclear export of the NF-κB p65 subunit and IκB-α.[7]

2. mTORC1 Signaling Pathway:

The mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathway is a key regulator of cell growth and metabolism. Selinexor, particularly in combination with dexamethasone (B1670325), has been shown to synergistically inhibit the mTOR pathway in multiple myeloma cells.[5] This combination increases the expression and transcriptional activity of the glucocorticoid receptor (GR), which in turn modulates the expression of genes that regulate mTOR activity.[5]

Quantitative Data from Clinical Trials

| Trial/Indication | Treatment Arm | Control Arm | Outcome | Result | Citation |

| Multiple Myeloma (Penta-refractory) | Selinexor + Dexamethasone | - | Objective Response Rate (ORR) | ~25% | [8] |

| Multiple Myeloma (1-3 prior therapies) | Selinexor + Bortezomib + Dexamethasone | Bortezomib + Dexamethasone | Median Progression-Free Survival (PFS) | 4.4 months longer with Selinexor | [9][10] |

| Multiple Myeloma | Selinexor regimens | Control | Median Overall Survival (OS) | 2.4 months shorter with Selinexor | [9][10] |

| Various Cancers | Selinexor regimens | Control | Median Difference in ORR | 4.8% in favor of Selinexor | [9][10] |

Experimental Protocols

1. Cell Viability (MTT) Assay to Assess Cytotoxicity:

This protocol is used to determine the concentration of an XPO1 inhibitor that is cytotoxic to cancer cells.

-

Cell Seeding: Plate cancer cells in a 96-well plate and incubate to allow for cell attachment.

-

Treatment: Treat the cells with a range of concentrations of the XPO1 inhibitor (e.g., KPT-185) and a vehicle control (DMSO). Incubate for a specified period (e.g., 72 hours).[6]

-

MTT Addition: Add MTT solution to each well and incubate until a purple precipitate is visible.

-

Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan (B1609692) crystals.[11]

-

Data Acquisition: Measure the absorbance at a specific wavelength to determine cell viability. The IC50 value (the concentration that inhibits 50% of cell growth) can then be calculated.[6]

2. Co-Immunoprecipitation (Co-IP) to Validate Disruption of XPO1-Cargo Interaction:

This protocol demonstrates that an XPO1 inhibitor disrupts the physical interaction between XPO1 and its cargo proteins.

-

Cell Lysis: Lyse cells that have been treated with either the XPO1 inhibitor or a vehicle control.[12]

-

Immunoprecipitation: Use an antibody against a known XPO1 cargo protein (e.g., p53) to pull down the protein and any associated proteins from the cell lysate.[12]

-

Western Blotting: Separate the immunoprecipitated proteins by SDS-PAGE and transfer them to a membrane. Probe the membrane with an antibody against XPO1.[12]

-

Analysis: A reduced amount of XPO1 detected in the inhibitor-treated sample compared to the control indicates that the inhibitor has disrupted the XPO1-cargo interaction.[12]

Selumetinib: A MEK1/2 Inhibitor

Selumetinib (brand name Koselugo) is an oral, selective inhibitor of mitogen-activated protein kinase kinase (MEK) 1 and 2.[13][14] It is primarily used for the treatment of neurofibromatosis type 1 (NF-1) in pediatric patients with inoperable plexiform neurofibromas.[13][15]

Core Mechanism of Action

Selumetinib targets the MAPK/ERK pathway, a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[13][16] In many cancers and in conditions like NF-1, this pathway is hyperactivated due to mutations in upstream proteins such as RAS or BRAF.[16]

Selumetinib is a non-ATP-competitive inhibitor that binds to and blocks the activity of MEK1 and MEK2.[14] MEK1 and MEK2 are dual-specificity kinases that phosphorylate and activate the downstream effector proteins, ERK1 and ERK2. By inhibiting MEK1/2, selumetinib prevents the phosphorylation of ERK1/2, thereby disrupting the transmission of growth and survival signals to the nucleus.[16] This leads to decreased cellular proliferation and increased apoptosis in cells with an overactive MAPK/ERK pathway.[14][16]

Signaling Pathway: The MAPK/ERK Cascade

The Ras-Raf-MEK-ERK pathway is a central signaling cascade that is often dysregulated in cancer.

References

- 1. Selinexor - Wikipedia [en.wikipedia.org]

- 2. Selinexor | C17H11F6N7O | CID 71481097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Selinexor? [synapse.patsnap.com]

- 4. Beyond oncology: Selinexor’s journey into anti-inflammatory treatment and long-term management - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selinexor synergizes with dexamethasone to repress mTORC1 signaling and induce multiple myeloma cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. XPO1/CRM1 Inhibition Causes Antitumor Effects by Mitochondrial Accumulation of eIF5A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oncotarget.com [oncotarget.com]

- 8. myeloma.org [myeloma.org]

- 9. An evaluation of selinexor’s clinical trial portfolio: a cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An evaluation of selinexor's clinical trial portfolio: a cross-sectional study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Selumetinib - Wikipedia [en.wikipedia.org]

- 14. Selumetinib | C17H15BrClFN4O3 | CID 10127622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. drugs.com [drugs.com]

- 16. What is the mechanism of Selumetinib? [synapse.patsnap.com]

An In-depth Technical Guide to the Protein Interactions of Cereblon-Modulating Agents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of the molecular interactions and mechanisms of action of a class of therapeutic agents that target the Cereblon (CRBN) protein. These agents, often referred to as immunomodulatory drugs (IMiDs), function as "molecular glues" to induce the degradation of specific target proteins. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The primary molecular target of this class of drugs, which includes thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide, is Cereblon (CRBN).[1][2][3] CRBN is a substrate receptor for the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4).[1][4] The binding of these small molecules to CRBN allosterically modulates the E3 ligase complex, effectively reprogramming its substrate specificity.[2][] This leads to the recruitment of "neosubstrates"—proteins not normally targeted by this E3 ligase—for ubiquitination and subsequent degradation by the 26S proteasome.[3][]

The most well-characterized neosubstrates with significant therapeutic relevance in hematological malignancies are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][] The degradation of these factors is a key event that mediates the anti-proliferative and immunomodulatory effects of these drugs.[4][] In the context of del(5q) myelodysplastic syndrome, lenalidomide also induces the degradation of casein kinase 1A1 (CK1α).[4]

Quantitative Data Summary

The following tables summarize key quantitative data related to the interaction of Cereblon-modulating agents with their targets and their downstream effects.

Table 1: Binding Affinities and Degradation Potency

| Compound | Target Protein | Binding Affinity (Kd) | Neosubstrate(s) | DC50 (Degradation) | Cell Line | Reference(s) |

| Lenalidomide | CRBN | ~250 nM | IKZF1, IKZF3 | ~10-50 nM | MM.1S | [6] |

| Pomalidomide | CRBN | ~30 nM | IKZF1, IKZF3 | ~1-10 nM | MM.1S | [] |

| Thalidomide | CRBN | ~1.8 µM | IKZF1, IKZF3 | ~1-5 µM | MM.1S | [1] |

| Lenalidomide | CRBN | Not Reported | CK1α | ~100-500 nM | K562 (del(5q)) | [4] |

Note: Kd and DC50 values can vary depending on the assay conditions and cell line used.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between Cereblon-modulating agents, CRBN, and their neosubstrates.

Competitive Binding Assay to Determine CRBN Engagement

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for binding to the endogenous CRBN-DDB1 complex.

Principle: An analogue of thalidomide is immobilized on affinity beads to capture the CRBN-DDB1 complex from a cell lysate. Pre-incubation of the lysate with a test compound that binds to CRBN will compete with the beads for CRBN binding, resulting in a reduced amount of CRBN pulled down.

Materials:

-

Multiple myeloma cell lines (e.g., MM.1S, U266)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Thalidomide-analogue-conjugated affinity beads

-

Test compound (e.g., "Selmid")

-

DMSO (vehicle control)

-

Wash buffer (e.g., TBS with 0.1% Tween-20)

-

SDS-PAGE gels and transfer apparatus

-

Primary antibodies: anti-CRBN, anti-DDB1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Culture and harvest multiple myeloma cells.

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the lysate by centrifugation.

-

Determine the protein concentration of the supernatant.

-

Dilute the lysate to a standardized concentration.

-

Pre-incubate the lysate with varying concentrations of the test compound or DMSO for 1 hour at 4°C.

-

Add the thalidomide-analogue-conjugated affinity beads to the lysate and incubate for 2-4 hours at 4°C with gentle rotation.

-

Wash the beads three times with wash buffer.

-

Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against CRBN and DDB1.

-

Incubate with an HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and calculate the IC50 value.

Western Blotting for Neosubstrate Degradation

Objective: To determine the concentration- and time-dependent degradation of neosubstrates (e.g., Ikaros, Aiolos) upon treatment with a Cereblon-modulating agent.

Protocol:

-

Seed multiple myeloma cells at an appropriate density.

-

Treat the cells with a dose range of the test compound or DMSO for a specified time course (e.g., 2, 4, 8, 24 hours).

-

Harvest the cells and prepare whole-cell lysates.

-

Perform SDS-PAGE and western blotting as described in the competitive binding assay protocol.

-

Probe the membranes with primary antibodies against Ikaros, Aiolos, and a loading control (e.g., GAPDH, β-actin).

-

Quantify the band intensities to determine the extent of protein degradation.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows.

Caption: Molecular mechanism of action for Cereblon-modulating agents.

Caption: Workflow for the competitive CRBN binding assay.

Caption: Downstream signaling effects of Ikaros/Aiolos degradation.

References

- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]

- 4. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Dynamics Simulation of Lenalidomide Interaction with CRBN Protein: A target for immunomodulatory Drugs [scielo.org.za]

The Discovery and Synthesis of Zimelidine: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical history of Zimelidine (formerly marketed as Zelmid), one of the first selective serotonin (B10506) reuptake inhibitors (SSRIs). While the initial query referenced "Selmid," available scientific literature points to Zimelidine as the likely subject of interest due to its significant role in the history of antidepressant development. The PubChem entry for "Selmid" corresponds to Diethylaminomethylmaleopimaric acid imide diethylamine (B46881) salt, a compound with limited publicly available data for a detailed technical analysis.

Discovery and Development

Zimelidine was developed in the late 1970s and early 1980s by the Swedish pharmaceutical company Astra AB, with the pioneering work of Nobel laureate Arvid Carlsson and his team.[1][2][3] The discovery of Zimelidine marked a pivotal moment in psychopharmacology, shifting the focus from broad-acting tricyclic antidepressants (TCAs) to more targeted therapeutic agents.[4][5]

The development of Zimelidine originated from the observation that certain antihistamines, such as brompheniramine (B1210426), exhibited antidepressant properties.[1][4][6] This led to a rational drug design approach to isolate and enhance the specific serotonin reuptake inhibiting effects while minimizing the sedative and anticholinergic side effects associated with earlier antidepressants.[4][5][6] Carlsson's research demonstrated that while TCAs affected both norepinephrine (B1679862) and serotonin reuptake, a more selective action on serotonin could be beneficial for treating depression.[4][6] Zimelidine was synthesized in 1971 as a derivative of brompheniramine and was the first SSRI to be marketed in 1982.[7][8]

Synthesis of Zimelidine

The synthesis of Zimelidine ((Z)-3-(4-bromophenyl)-N,N-dimethyl-3-(pyridin-3-yl)prop-2-en-1-amine) involves a multi-step process. A generalized synthetic scheme is outlined below.

Experimental Protocol: Synthesis of Zimelidine

A common synthetic route for Zimelidine involves the following key steps:

-

Grignard Reaction: The synthesis can be initiated with a Grignard reaction between 3-bromopyridine (B30812) and 4-bromobenzaldehyde (B125591) to form (4-bromophenyl)(pyridin-3-yl)methanol.

-

Oxidation: The resulting alcohol is then oxidized to the corresponding ketone, (4-bromophenyl)(pyridin-3-yl)methanone.

-

Wittig Reaction: A Wittig reaction is employed to introduce the dimethylaminopropylidene group. This is achieved by reacting the ketone with a phosphorus ylide, such as the one derived from (3-(dimethylamino)propyl)triphenylphosphonium bromide. This step establishes the characteristic double bond of the allylamine (B125299) structure.

-

Isomer Separation: The Wittig reaction typically produces a mixture of (E) and (Z) isomers. The desired (Z)-isomer, which is the active form of Zimelidine, is then separated and purified, often through crystallization or chromatography.

It is important to note that specific reaction conditions, such as solvents, temperatures, and catalysts, can vary and would be detailed in specific patents and publications.

Table 1: Physicochemical Properties of Zimelidine

| Property | Value |

| IUPAC Name | (Z)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-3-ylprop-2-en-1-amine |

| Molecular Formula | C₁₆H₁₇BrN₂ |

| Molar Mass | 317.23 g/mol |

| CAS Number | 56343-98-7 |

| Appearance | Crystalline solid |

| Melting Point | Data not readily available |

| Solubility | Data not readily available |

Mechanism of Action

Zimelidine's therapeutic effect is derived from its high affinity and selectivity for the serotonin transporter (SERT) protein in the presynaptic neuronal membrane.[1][9][10][11] By inhibiting the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft, Zimelidine increases the concentration of this neurotransmitter available to bind to postsynaptic receptors.[1][5][7] This enhanced serotonergic neurotransmission is believed to be the primary mechanism underlying its antidepressant effects.[11]

Unlike tricyclic antidepressants, Zimelidine has a negligible affinity for other neurotransmitter receptors, such as muscarinic, histaminic, and adrenergic receptors, which accounts for its more favorable side-effect profile, particularly the reduction in sedation and anticholinergic effects.[9][10] Its active metabolite, norzimelidine, also contributes to the inhibition of serotonin reuptake.[9]

Clinical Trials and Efficacy

Clinical trials conducted in the early 1980s demonstrated that Zimelidine had an efficacy comparable to established tricyclic antidepressants like amitriptyline (B1667244) and imipramine (B1671792) in the treatment of major depressive disorder.[9] Patients treated with Zimelidine generally experienced fewer anticholinergic and sedative side effects.[9] Some preliminary evidence also suggested its potential utility in treating phobic anxiety.[9]

Table 2: Summary of Comparative Clinical Trial Data (Qualitative)

| Parameter | Zimelidine | Tricyclic Antidepressants (e.g., Amitriptyline) |

| Antidepressant Efficacy | Comparable | Comparable |

| Sedation | Low | High |

| Anticholinergic Effects | Mild and infrequent | Common and more pronounced |

| Cardiotoxicity Risk | Lower | Higher, especially in overdose |

Adverse Effects and Withdrawal from the Market

Despite its promising efficacy and improved side-effect profile compared to TCAs, Zimelidine was withdrawn from the market in 1983, shortly after its introduction.[1] The withdrawal was prompted by reports of a rare but serious adverse effect: Guillain-Barré syndrome, a severe autoimmune disorder affecting the peripheral nervous system.[1][12][13] Studies indicated a significantly increased risk of developing Guillain-Barré syndrome in patients treated with Zimelidine.[13][14] The emergence of this severe neurological complication ultimately led to the discontinuation of the drug.[1][12]

References

- 1. Zimelidine - Wikipedia [en.wikipedia.org]

- 2. Arvid Carlsson - Wikipedia [en.wikipedia.org]

- 3. In Memoriam: Arvid Carlsson—Pioneering Researcher and Nobel Laureate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Rise and Sudden Fall of Zimelidine: The First SSRI Antidepressant – Psych Education [psycheducation.org]

- 5. Development and discovery of SSRI drugs - Wikipedia [en.wikipedia.org]

- 6. The Rise and Sudden Fall of Zimelidine: The First SSRI | 2020-11-16 | CARLAT PUBLISHING [thecarlatreport.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06391G [pubs.rsc.org]

- 9. Zimelidine: a review of its pharmacological properties and therapeutic efficacy in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The pharmacology of zimelidine: a 5-HT selective reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Zimelidine | C16H17BrN2 | CID 5365247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Guillain–Barré syndrome - Wikipedia [en.wikipedia.org]

- 13. Guillain-Barré syndrome following zimeldine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Guillain-Barré syndrome following zimeldine treatment - PMC [pmc.ncbi.nlm.nih.gov]

Selumetinib: A Deep Dive into its Biological Pathway Involvement and Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Selumetinib is a potent and selective, orally administered inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2). As a critical component of the RAS/RAF/MEK/ERK signaling cascade, the inhibition of MEK1/2 by Selumetinib offers a targeted therapeutic approach for conditions driven by dysregulation of this pathway. This document provides a comprehensive overview of the biological pathways involving Selumetinib, its mechanism of action, quantitative efficacy data from pivotal clinical trials, and detailed experimental protocols for key assays used in its characterization.

Introduction: The RAS/RAF/MEK/ERK Signaling Pathway

The RAS/RAF/MEK/ERK pathway is a fundamental signaling cascade that transduces signals from extracellular growth factors to the nucleus, regulating a wide array of cellular processes including proliferation, differentiation, survival, and angiogenesis.[1][2] In normal physiology, this pathway is tightly regulated. However, mutations in key components, such as the NF1 gene, which encodes for the tumor suppressor neurofibromin, a negative regulator of RAS, can lead to constitutive activation of the pathway.[3] This sustained signaling is a hallmark of various cancers and genetic disorders like Neurofibromatosis Type 1 (NF1).[2][3]

Mechanism of Action of Selumetinib

Selumetinib is a non-ATP-competitive, allosteric inhibitor of MEK1 and MEK2.[1][4] It binds to a pocket adjacent to the ATP-binding site of the MEK enzymes, inducing a conformational change that prevents their phosphorylation and subsequent activation of downstream targets, extracellular signal-regulated kinase 1 and 2 (ERK1/2).[1][5] By inhibiting the phosphorylation of ERK1/2, Selumetinib effectively blocks the downstream signaling cascade, leading to a reduction in cell proliferation and induction of apoptosis in tumor cells with a dysregulated RAS/RAF/MEK/ERK pathway.[1][6]

Quantitative Data on Selumetinib's Efficacy

The clinical efficacy of Selumetinib has been demonstrated in multiple studies, particularly in the context of Neurofibromatosis Type 1 (NF1)-related plexiform neurofibromas (PN).

Table 1: Preclinical Inhibitory Activity of Selumetinib

| Target | IC50 | Assay Type | Reference |

| MEK1 | 14 nM | Cell-free kinase assay | [7] |

| ERK1/2 Phosphorylation | 10.3 nM | Malme-3M cells | [7] |

| ipNF95.11bC cells | 36.47 µM | CCK-8 cell viability assay (72h) | [8] |

| ipNF95.6 cells | 34.62 µM | CCK-8 cell viability assay (72h) | [8] |

| shNf1-SW10 cells | 32.52 µM | CCK-8 cell viability assay (72h) | [8] |

Table 2: Clinical Efficacy of Selumetinib in Pediatric Patients with NF1-Related Plexiform Neurofibromas (SPRINT Phase II Trial)

| Endpoint | Result | Confidence Interval (95% CI) | Data Cut-off | Reference |

| Objective Response Rate (ORR) | ||||

| NCI Analysis | 66% (33/50 patients) | 51.2% to 78.8% | June 29, 2018 | [9][10] |

| Independent Centralized Review | 44% | 30% to 59% | June 29, 2018 | [10] |

| Duration of Response (DOR) | ||||

| Median DOR | Not Reached | 41.2 months to Not Evaluable | February 2021 | [10] |

| Patients Maintaining Response at 3 Years | 64% | - | - | [10] |

| Progression-Free Survival (PFS) | ||||

| Median PFS | Not Reached | - | March 2021 | [10] |

Table 3: Clinical Efficacy of Selumetinib in Adult Patients with NF1-Related Plexiform Neurofibromas (KOMET Phase III Trial)

| Endpoint | Selumetinib | Placebo | p-value | Reference |

| Objective Response Rate (ORR) | 20% | 5% | 0.011 | [11] |

Detailed Experimental Protocols

Western Blot for ERK Phosphorylation

This protocol is essential for assessing the pharmacodynamic effect of Selumetinib by measuring the inhibition of its direct downstream target, ERK.

Objective: To determine the levels of phosphorylated ERK (p-ERK) and total ERK (t-ERK) in cell or tissue lysates following treatment with Selumetinib.

Materials:

-

Cell or tissue lysates

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: rabbit anti-p-ERK1/2 and rabbit anti-t-ERK1/2

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lysate Preparation: Treat cells with desired concentrations of Selumetinib for the specified duration. Harvest and lyse the cells in ice-cold lysis buffer. For tissue samples, homogenize in lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK1/2 and t-ERK1/2 (typically overnight at 4°C) diluted in blocking buffer.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities for p-ERK and t-ERK. Normalize the p-ERK signal to the t-ERK signal to determine the relative level of ERK phosphorylation.

Cell Viability Assay (CCK-8)

This assay is used to determine the cytotoxic or cytostatic effects of Selumetinib on cultured cells.

Objective: To measure the half-maximal inhibitory concentration (IC50) of Selumetinib in a specific cell line.

Materials:

-

Target cell line (e.g., Schwann cells)

-

96-well cell culture plates

-

Complete cell culture medium

-

Selumetinib stock solution

-

Cell Counting Kit-8 (CCK-8) reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 3000 cells/well) and allow them to attach overnight.

-

Drug Treatment: Prepare serial dilutions of Selumetinib in complete medium. Remove the old medium from the wells and add the medium containing different concentrations of Selumetinib. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

CCK-8 Addition: Add 10 µL of CCK-8 reagent to each well and incubate for 2-4 hours.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and use a non-linear regression model to determine the IC50 value.[8]

Conclusion

Selumetinib represents a significant advancement in targeted therapy, particularly for patients with NF1-related plexiform neurofibromas. Its well-defined mechanism of action, centered on the selective inhibition of MEK1/2 within the RAS/RAF/MEK/ERK pathway, provides a strong rationale for its clinical application. The quantitative data from preclinical and clinical studies underscore its efficacy in reducing tumor volume and improving clinical outcomes. The experimental protocols outlined in this guide serve as a foundation for further research and development in the field of MEK inhibition. As our understanding of the intricacies of cellular signaling pathways continues to evolve, the targeted approach exemplified by Selumetinib will undoubtedly pave the way for novel therapeutic strategies for a range of diseases.

References

- 1. What is the mechanism of Selumetinib? [synapse.patsnap.com]

- 2. Selumetinib—A Comprehensive Review of the New FDA-Approved Drug for Neurofibromatosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selumetinib normalizes Ras/MAPK signaling in clinically relevant neurofibromatosis type 1 minipig tissues in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Selumetinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Lactation, Hepatic Dose, Pregnanacy | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. Selumetinib | AZD6244 | MEK1/2 inhibitor | antitumor | TargetMol [targetmol.com]

- 8. Inhibition of YAP Sensitizes the Selumetinib Treatment for Neurofibromatosis Type 1 Related Plexiform Neurofibroma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Clinical Review - Selumetinib (Koselugo) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Koselugo® (selumetinib) | Efficacy [koselugohcp.com]

- 11. drugs.com [drugs.com]

In Vitro Efficacy of Selumetinib: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is for research and informational purposes only. "Selmid" as a drug name did not yield specific results; this document focuses on "Selumetinib," a well-documented MEK inhibitor, based on the high likelihood of a typographical error in the original query.

Executive Summary

Selumetinib (AZD6244, ARRY-142886) is a potent and highly selective, non-ATP competitive inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2). By inhibiting MEK1/2, Selumetinib effectively blocks the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the RAS/RAF/MEK/ERK signaling pathway. Dysregulation of this pathway is a frequent driver in various human cancers, making Selumetinib a promising therapeutic agent. This technical guide provides a comprehensive overview of the in vitro efficacy of Selumetinib, including quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathway and experimental workflows.

In Vitro Efficacy Data

The in vitro potency of Selumetinib has been demonstrated across a range of cancer cell lines, particularly those with activating mutations in the BRAF and RAS genes. The half-maximal inhibitory concentration (IC50) is a key metric for determining the efficacy of a compound in inhibiting a specific biological or biochemical function.

Table 1: Selumetinib Kinase and Pathway Inhibition

| Target | Assay Type | IC50 Value | Reference |

| MEK1 | Cell-free kinase assay | 14 nM | [1][2] |

| ERK1/2 Phosphorylation | Cellular assay | 10 nM | [1] |

Table 2: Selumetinib IC50 Values in Human Cancer Cell Lines

| Cell Line | Cancer Type | Key Mutations | IC50 (µM) |

| CHP-212 | Neuroblastoma | - | 0.003153 |

| H9 | T-cell Lymphoma | - | 0.02288 |

| HL-60 | Acute Myeloid Leukemia | - | 0.02459 |

| PC9/OR | Non-Small Cell Lung Cancer | EGFR mutant | ~2.5 |

| H1975/OR | Non-Small Cell Lung Cancer | EGFR mutant | ~2.5 |

| A375 | Melanoma | BRAF V600E | < 5 |

| SK-MEL28 | Melanoma | BRAF V600E | < 5 |

| FM55M2 | Melanoma | BRAF V600E | < 5 |

| FM55P | Melanoma | BRAF V600E | < 5 |

Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and incubation time.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate assessment of a compound's in vitro efficacy. Below are protocols for key assays used to evaluate Selumetinib.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][4]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Selumetinib (stock solution in DMSO)

-

96-well plates

-

MTT solution (5 mg/mL in PBS, sterile filtered)[4]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Phosphate Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of Selumetinib in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically <0.1%).

-

Remove the medium from the wells and add 100 µL of the diluted Selumetinib or vehicle control (medium with DMSO) to the respective wells.

-

Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of MTT solution to each well.[3]

-

Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[3]

-

-

Solubilization and Absorbance Reading:

-

Add 100 µL of solubilization solution to each well.

-

Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-15 minutes to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[4]

-

-

Data Analysis:

-

Subtract the absorbance of the blank (medium only) wells from all other readings.

-

Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the Selumetinib concentration to determine the IC50 value using a non-linear regression curve fit.

-

In Vitro MEK1 Kinase Assay

This assay measures the direct inhibitory effect of Selumetinib on the enzymatic activity of MEK1.

Materials:

-

Recombinant active MEK1 enzyme

-

Inactive ERK2 substrate

-

Selumetinib

-

Kinase reaction buffer

-

[γ-33P]ATP

-

SDS-PAGE gels

-

Phosphorimager or autoradiography film

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing the kinase reaction buffer, recombinant active MEK1, and the inactive ERK2 substrate.

-

Add serial dilutions of Selumetinib or a vehicle control (DMSO) to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-33P]ATP.

-

-

Incubation:

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration to allow for the phosphorylation of ERK2 by MEK1.

-

-

Reaction Termination and Detection:

-

Stop the reaction by adding SDS loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Visualize the phosphorylated ERK2 by autoradiography or a phosphorimager.

-

-

Data Analysis:

-

Quantify the band intensity of phosphorylated ERK2.

-

Calculate the percentage of inhibition for each Selumetinib concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the Selumetinib concentration.

-

Western Blot for ERK Phosphorylation

Western blotting is used to detect the levels of phosphorylated ERK (p-ERK) in cell lysates following treatment with Selumetinib, providing a direct assessment of the inhibitor's efficacy on its intracellular target.[5][6][7]

Materials:

-

Cancer cell lines

-

Selumetinib

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE equipment

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-ERK1/2, anti-total ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed and treat cells with various concentrations of Selumetinib as described in the MTT assay protocol for a shorter duration (e.g., 1-4 hours).

-

After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Apply the ECL substrate to the membrane and detect the signal using an imaging system.

-

-

Stripping and Re-probing:

-

To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total ERK1/2 and a loading control.

-

-

Data Analysis:

-

Quantify the band intensities for p-ERK, total ERK, and the loading control.

-

Determine the relative p-ERK levels by normalizing to total ERK or the loading control.

-

Assess the dose-dependent inhibition of ERK phosphorylation by Selumetinib.

-

Visualizations

Signaling Pathway

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Selumetinib targets MEK1 and MEK2 within this pathway.[8]

Caption: The RAS/RAF/MEK/ERK signaling pathway and the point of inhibition by Selumetinib.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of a compound like Selumetinib.

Caption: A generalized workflow for in vitro efficacy studies of a targeted therapy.

Conclusion

Selumetinib demonstrates potent and selective in vitro activity against the MEK1/2 kinases, leading to the inhibition of the RAS/RAF/MEK/ERK signaling pathway and subsequent reduction in cancer cell viability and proliferation. The provided data and protocols offer a foundational guide for researchers and drug development professionals investigating the in vitro efficacy of Selumetinib and other MEK inhibitors. Further studies are warranted to explore its efficacy in a broader range of cancer models and in combination with other therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Selumetinib | AZD6244 | MEK1/2 inhibitor | antitumor | TargetMol [targetmol.com]

- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. researchgate.net [researchgate.net]

- 6. Selumetinib normalizes Ras/MAPK signaling in clinically relevant neurofibromatosis type 1 minipig tissues in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

The Cellular Journey of Selmid: An In-Depth Guide to Uptake and Localization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake and subcellular localization of Selmid, a novel agent within the class of immunomodulatory imide drugs (IMiDs). Understanding the mechanisms governing Selmid's entry into target cells and its distribution within subcellular compartments is critical for optimizing its therapeutic efficacy and informing the development of next-generation cereblon E3 ligase modulators (CELMoDs). This document synthesizes current knowledge on the cellular pharmacology of IMiDs to project the behavior of Selmid, offering a foundational resource for researchers in oncology, immunology, and drug discovery.

Introduction to Selmid and the IMiD Class

Selmid belongs to the IMiD family of drugs, which includes thalidomide (B1683933) and its analogues lenalidomide (B1683929) and pomalidomide.[1] These molecules are renowned for their potent anti-neoplastic and immunomodulatory activities, primarily exerted through their interaction with the protein Cereblon (CRBN).[1][2] Cereblon functions as a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[2][3] The binding of an IMiD, such as Selmid, to Cereblon allosterically modifies the substrate specificity of the E3 ligase complex. This "molecular glue" effect induces the ubiquitination and subsequent proteasomal degradation of specific proteins, known as neosubstrates, that are not typically targeted by the native CRL4-CRBN complex.[4][5] Key neosubstrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), whose degradation underlies many of the therapeutic effects of IMiDs in hematological malignancies.[3][6]

Cellular Uptake of Selmid

The initial and pivotal step in Selmid's mechanism of action is its transit across the plasma membrane to engage its intracellular target, Cereblon. While specific transporters for IMiDs have not been definitively identified, the physicochemical properties of these small molecules suggest that their cellular uptake is likely governed by a combination of passive diffusion and potentially carrier-mediated transport.

Physicochemical Properties Influencing Uptake

The cellular uptake of small molecules is heavily influenced by their size, lipophilicity, and charge. It is anticipated that Selmid, like other IMiDs, is a relatively small molecule with moderate lipophilicity, characteristics that favor passive diffusion across the lipid bilayer of the cell membrane.

Table 1: Postulated Physicochemical Properties of Selmid and their Influence on Cellular Uptake

| Property | Postulated Characteristic for Selmid | Implication for Cellular Uptake |

| Molecular Weight | < 500 g/mol | Favorable for passive diffusion. |

| Lipophilicity (LogP) | 1.0 - 3.0 | Facilitates partitioning into the lipid bilayer. |

| Polar Surface Area | < 140 Ų | Contributes to membrane permeability. |

| Charge at Physiological pH | Neutral or weakly basic | Minimizes repulsion by the negatively charged cell membrane. |

Putative Mechanisms of Cellular Entry

The primary mechanism for the cellular uptake of small, lipophilic molecules is passive diffusion, driven by the concentration gradient across the plasma membrane. However, the involvement of carrier-mediated transport cannot be entirely excluded, especially given the diverse array of solute carriers expressed on the surface of mammalian cells.

Caption: Postulated mechanisms for Selmid cellular uptake.

Subcellular Localization of Selmid and its Target

Upon entering the cell, Selmid must localize to the subcellular compartments where its target, Cereblon, resides. The subcellular distribution of Cereblon is a key determinant of Selmid's site of action.

Localization of the Target Protein: Cereblon

Cereblon is ubiquitously expressed and has been shown to localize to multiple subcellular compartments, including the cytoplasm, the nucleus, and the peripheral membrane.[1] This broad distribution suggests that Selmid can exert its effects in various cellular contexts.

Table 2: Subcellular Distribution of Cereblon

| Subcellular Compartment | Presence of Cereblon | Functional Implication |

| Cytoplasm | Abundant | Engagement with cytoplasmic signaling pathways and protein degradation machinery. |

| Nucleus | Present | Regulation of transcription factor degradation (e.g., Ikaros, Aiolos). |

| Peripheral Membrane | Detected | Potential role in signaling cascades originating at the cell surface. |

Intracellular Trafficking and Accumulation of Selmid

Following its entry into the cytoplasm, Selmid is expected to diffuse throughout the cytosol. Its ability to cross the nuclear envelope is crucial for its action on nuclear neosubstrates. The nuclear localization of Selmid is likely facilitated by its small size, allowing for passive diffusion through nuclear pore complexes. There is currently no evidence to suggest active transport of IMiDs into the nucleus.

Caption: Subcellular localization and action of Selmid.

Experimental Protocols for Studying Selmid's Cellular Uptake and Localization

To empirically determine the cellular uptake and subcellular localization of Selmid, a combination of established cell biology and analytical chemistry techniques can be employed.

Quantification of Cellular Uptake

Objective: To measure the rate and extent of Selmid accumulation in target cells.

Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Cell Culture: Plate target cells (e.g., multiple myeloma cell lines) in appropriate culture vessels and grow to a desired confluency.

-

Treatment: Incubate the cells with a known concentration of Selmid for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Cell Lysis: At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug, then lyse the cells using a suitable lysis buffer.

-

Sample Preparation: Precipitate proteins from the cell lysate (e.g., with acetonitrile) and centrifuge to pellet the debris. Collect the supernatant containing the intracellular drug.

-

LC-MS Analysis: Analyze the supernatant using a validated LC-MS method to quantify the intracellular concentration of Selmid.

-

Data Normalization: Normalize the intracellular drug concentration to the total protein content or cell number for each sample.

References

- 1. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]

- 2. Immunomodulatory drugs in multiple myeloma: mechanisms of action and clinical experience - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. Repurposing Immunomodulatory Imide Drugs (IMiDs) in Neuropsychiatric and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

Selmid: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document provides a technical overview of the anticipated solubility and stability characteristics of Selmid (Diethylaminomethylmaleopimaric acid imide diethylamine (B46881) salt, CAS Number: 70985-43-2). It is important to note that publicly available experimental data for this specific compound is limited. Therefore, this guide is constructed based on the known physicochemical properties of its parent compound, maleopimaric acid, and the general characteristics of diterpene resin acids and amine salts. The experimental protocols described are based on established United States Pharmacopeia (USP) and International Council for Harmonisation (ICH) guidelines and represent best practices for the characterization of a novel chemical entity.

Introduction to Selmid

Selmid is a derivative of maleopimaric acid, a compound belonging to the class of diterpene resin acids. The structure of Selmid is characterized by the maleopimaric acid core, which has been modified to include a diethylaminomethyl imide and is formulated as a diethylamine salt. This modification from a carboxylic acid to an amine salt is expected to significantly influence its physicochemical properties, particularly its solubility. Diterpene resin acids are naturally occurring compounds found in conifers and have been investigated for various biological activities.

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties of Selmid is presented below. These are estimations based on its chemical structure and the properties of related compounds.

| Property | Predicted Value/Characteristic | Basis for Prediction |

| Molecular Formula | C₃₃H₅₅N₃O₄ | Based on chemical structure |

| Molecular Weight | 557.8 g/mol | Calculated from molecular formula |

| Appearance | Likely a solid at room temperature | Resin acids are typically solids[1] |

| Aqueous Solubility | pH-dependent; expected to be higher in acidic to neutral pH | Amine salts of organic acids generally exhibit increased aqueous solubility compared to the free acid form.[2][3][4] |

| Organic Solvent Solubility | Likely soluble in polar organic solvents like ethanol, methanol, and DMSO | Diterpene resin acids are generally soluble in organic solvents.[1] |

Solubility Profile

The aqueous solubility of a drug substance is a critical factor in its development, influencing its absorption and bioavailability. As Selmid is an amine salt of a carboxylic acid derivative, its solubility is expected to be significantly dependent on the pH of the medium.

Predicted Solubility Behavior

-

In Acidic to Neutral pH: In an acidic to neutral environment, Selmid is expected to remain in its ionized (salt) form, which is generally more water-soluble.

-

In Basic pH: As the pH increases, the diethylamine salt may dissociate, and the parent molecule could become less soluble, potentially leading to precipitation.

Quantitative Solubility Data (Hypothetical)

The following table presents a hypothetical solubility profile for Selmid in various media, which would need to be confirmed by experimental analysis.

| Solvent/Medium | Predicted Solubility Classification | Rationale |

| Water | pH-dependent | Amine salt of a large organic molecule. |

| 0.1 N HCl | Soluble | Expected to be fully ionized and stable. |

| Phosphate Buffer (pH 6.8) | Soluble to Sparingly Soluble | Ionized form should still be predominant. |

| 0.1 N NaOH | Insoluble to Very Sparingly Soluble | Conversion to the less soluble free imide form is likely. |

| Ethanol | Soluble | Diterpene resin acids are typically soluble in alcohols.[1] |

| DMSO | Soluble | Common solvent for non-polar to moderately polar organic compounds. |

Stability Profile

The chemical stability of a drug substance is crucial for ensuring its safety, efficacy, and shelf-life. Stability studies are conducted to understand how the quality of the substance varies over time under the influence of environmental factors such as temperature, humidity, and light.

Predicted Stability Characteristics

-

Thermal Stability: One source, which describes a compound named "Selmid" with a different chemical formula, suggests thermal stability up to 150°C. However, for the maleopimaric acid derivative, this would need to be experimentally verified. Amine salts can sometimes be less thermally stable than their corresponding free bases or acids.

-

Hydrolytic Stability: The imide functional group in Selmid could be susceptible to hydrolysis, particularly at extreme pH values (acidic or basic conditions) when heated.

-

Photostability: The conjugated system within the maleopimaric acid structure may absorb UV light, potentially leading to photodegradation.

Forced Degradation Studies (Hypothetical Results)

Forced degradation studies are designed to identify potential degradation products and pathways.[5][6][7][8] The table below summarizes the expected outcomes of forced degradation studies on Selmid.

| Stress Condition | Expected Degradation | Potential Degradation Products |

| Acidic Hydrolysis (e.g., 0.1 N HCl, 60°C) | Moderate to high | Hydrolysis of the imide ring. |

| Basic Hydrolysis (e.g., 0.1 N NaOH, 60°C) | High | Hydrolysis of the imide ring. |

| Oxidative (e.g., 3% H₂O₂, RT) | Low to moderate | Oxidation of the double bonds in the diterpene core. |

| Thermal (e.g., 80°C) | Low to moderate | General decomposition. |

| Photolytic (ICH Q1B conditions) | Moderate | Isomerization or other light-induced reactions. |

Experimental Protocols

Detailed methodologies for determining the solubility and stability of Selmid are outlined below. These protocols are based on standard industry practices and regulatory guidelines.[9][10][11][12]

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound.[13][14][15][16][17]

Protocol:

-

Preparation: Prepare saturated solutions of Selmid by adding an excess amount of the solid compound to various solvents (e.g., water, buffers of different pH, ethanol).

-

Equilibration: Agitate the solutions at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: Withdraw an aliquot from each solution and separate the undissolved solid by centrifugation and/or filtration.

-

Quantification: Analyze the concentration of Selmid in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Analysis: Determine the solubility in mg/mL or µg/mL.

Kinetic Solubility Determination

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[13][14][18][19][20]

Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of Selmid in DMSO (e.g., 10 mM).

-

Assay Plate Preparation: Dispense the DMSO stock solution into a microtiter plate.

-

Addition of Aqueous Buffer: Add the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) to the wells to achieve the final target concentrations.

-

Incubation: Incubate the plate at room temperature for a short period (e.g., 1-2 hours) with shaking.

-

Precipitation Measurement: Measure the amount of precipitated material using a nephelometer (light scattering) or by filtering the solution and measuring the UV absorbance of the filtrate.

-

Data Analysis: Calculate the kinetic solubility at the concentration where precipitation is first observed.

Stability-Indicating Method Development and Forced Degradation Studies

This involves developing an analytical method that can separate the parent drug from its degradation products and then using this method to assess stability under stress conditions.[5][6][7][12]

Protocol:

-

Method Development: Develop a stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and a gradient elution of water and acetonitrile (B52724) with a suitable modifier like formic acid or trifluoroacetic acid).

-

Forced Degradation:

-

Acid Hydrolysis: Dissolve Selmid in 0.1 N HCl and heat at 60°C for a specified time. Neutralize the solution before analysis.

-

Base Hydrolysis: Dissolve Selmid in 0.1 N NaOH and heat at 60°C for a specified time. Neutralize the solution before analysis.

-

Oxidation: Treat a solution of Selmid with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose solid Selmid to dry heat (e.g., 80°C).

-

Photostability: Expose solid and solution samples of Selmid to light as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

-

-

Analysis: Analyze the stressed samples using the developed stability-indicating HPLC method.

-

Data Evaluation: Identify and quantify the degradation products. The peak purity of the parent drug peak should be assessed to ensure no co-eluting degradants.

Visualizations

The following diagrams illustrate the logical workflows for solubility and stability testing of a new chemical entity like Selmid.

Caption: A logical workflow for determining the thermodynamic and kinetic solubility of Selmid.

Caption: A workflow for conducting forced degradation studies to establish the stability profile of Selmid.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. onyxipca.com [onyxipca.com]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Solubility Measurements | USP-NF [uspnf.com]

- 10. scribd.com [scribd.com]

- 11. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 12. snscourseware.org [snscourseware.org]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 14. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. evotec.com [evotec.com]

- 17. creative-biolabs.com [creative-biolabs.com]

- 18. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 19. enamine.net [enamine.net]

- 20. charnwooddiscovery.com [charnwooddiscovery.com]

This technical guide provides a comprehensive overview of two significant compounds in oncological and genetic disorder research: Selumetinib (B1684332) and Selinexor (B610770). It is intended for researchers, scientists, and drug development professionals, offering detailed insights into their mechanisms of action, chemical properties, and clinical data. This document summarizes key quantitative data in structured tables, provides detailed experimental protocols, and utilizes visualizations to illustrate complex biological pathways and experimental workflows.

Introduction

Selumetinib (AZD6244, ARRY-142886) is a potent and selective inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2), key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2] This pathway is frequently dysregulated in various cancers and genetic disorders, making it a critical therapeutic target. Selumetinib is notably the first FDA-approved treatment for pediatric patients with neurofibromatosis type 1 (NF1) who have symptomatic, inoperable plexiform neurofibromas.[3]

Selinexor (KPT-330) is a first-in-class, oral Selective Inhibitor of Nuclear Export (SINE) compound.[4] It functions by binding to and inhibiting the nuclear export protein Exportin 1 (XPO1), leading to the nuclear accumulation of tumor suppressor proteins and subsequent induction of apoptosis in cancer cells.[5] Selinexor has received FDA approval for the treatment of relapsed or refractory multiple myeloma and diffuse large B-cell lymphoma.[6]

This guide will delve into the technical details of both compounds, providing a valuable resource for the scientific community.

Selumetinib

Chemical Properties and Structure

Selumetinib is a member of the benzimidazole (B57391) class of compounds.[7] Its chemical structure is provided below.

IUPAC Name: 6-(4-bromo-2-chloroanilino)-7-fluoro-N-(2-hydroxyethoxy)-3-methylbenzimidazole-5-carboxamide[7] Molecular Formula: C₁₇H₁₅BrClFN₄O₃[7] Molecular Weight: 457.7 g/mol [8]

Mechanism of Action: Targeting the MAPK/ERK Pathway

Selumetinib is a non-ATP-competitive inhibitor of MEK1 and MEK2.[9] By binding to an allosteric site on the MEK enzymes, it prevents their phosphorylation and activation of downstream targets, primarily the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[10] The inhibition of ERK1/2 phosphorylation leads to the suppression of cell proliferation, migration, and the induction of apoptosis.[11]

Quantitative Data

The inhibitory activity of Selumetinib has been characterized in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potency, particularly in cell lines with BRAF and RAS mutations.[10][12]

| Cell Line | Cancer Type | Genotype | IC50 (nM) | Reference |

| A375 | Melanoma | BRAF V600E | 31 | [11] |

| SW620 | Colorectal Cancer | KRAS G12V | 15 | [11] |

| CHP-212 | Neuroblastoma | - | 3.153 | [10] |

| HL-60 | Leukemia | - | 24.59 | [10] |

| H9 | T-cell Lymphoma | - | 22.88 | [10] |

| Multiple TNBC cell lines | Triple-Negative Breast Cancer | - | 11 - 550 | [7] |

Studies in both adult and pediatric populations have characterized the pharmacokinetic profile of selumetinib.

| Parameter | Value | Population | Reference |

| Tmax (Time to maximum concentration) | 1 - 2 hours | Adults | [12] |

| Cmax (Maximum concentration) | 1051 - 1726 ng/mL (at 75 mg dose) | Adults | [12] |

| Terminal Elimination Half-life | ~7.5 hours | Adults and Children | [12] |

| Active Metabolite | N-desmethyl selumetinib (3-5 times more potent) | - | [13] |

Pharmacodynamic studies have demonstrated a correlation between selumetinib administration and the inhibition of ERK1/2 phosphorylation in both preclinical models and clinical trials.[12][14]

Clinical Efficacy and Safety

Clinical trials have established the efficacy and safety of selumetinib, particularly in the context of NF1.

| Trial | Phase | Population | Key Efficacy Results | Key Safety Findings | Reference |

| SPRINT | II | Pediatric NF1 with inoperable PN | Overall Response Rate (ORR): 66% | Most common adverse events: dermatitis acneiform, increased blood creatine (B1669601) phosphokinase, diarrhea. | [3][15] |

| KOMET | III | Adult NF1 with inoperable PN | ORR: 19.7% vs 5.4% for placebo | Consistent with known safety profile. | [15] |

| Long-term follow-up of SPRINT | - | Pediatric NF1 with inoperable PN | Confirmed Partial Response (cPR) rate: 70% | No new safety signals identified. | [16] |

Experimental Protocols

This protocol outlines a general procedure for determining the IC50 of selumetinib in cancer cell lines.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Drug Treatment: Prepare serial dilutions of selumetinib in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Synthesis

The synthesis of selumetinib sulfate (B86663) has been described in the literature, typically starting from 2,3,4-trifluorobenzoic acid.[17] The process involves a multi-step sequence including nitration, amination, esterification, nitro group reduction, benzimidazole formation, halogenation, methylation, saponification, and amidation, followed by salt formation.[17][18][19][20][21]

Selinexor

Chemical Properties and Structure

Selinexor is a hydrazide-containing compound with a triazole moiety.

IUPAC Name: (2Z)-3-{3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl}-N'-(pyrazin-2-yl)prop-2-enehydrazide Molecular Formula: C₁₇H₁₁F₆N₇O[5] Molecular Weight: 443.31 g/mol [5]

Mechanism of Action: Inhibiting Nuclear Export

Selinexor functions by covalently binding to a cysteine residue (Cys528) in the cargo-binding pocket of Exportin 1 (XPO1), a key nuclear export protein.[6] This inhibition blocks the transport of numerous tumor suppressor proteins (e.g., p53, p21, BRCA1) and growth regulatory proteins from the nucleus to the cytoplasm.[4] The resulting nuclear accumulation of these proteins enhances their tumor-suppressive functions, leading to cell cycle arrest and apoptosis in cancer cells.[5]

Quantitative Data

Selinexor has demonstrated potent anti-proliferative activity across a range of cancer cell lines.

| Cell Line Type | IC50 Range (nM) | Reference |

| Triple-Negative Breast Cancer (TNBC) | 11 - 550 | [7] |

| Estrogen Receptor (ER)-positive Breast Cancer | 40 - >1000 | [7] |

| Thyroid Cancer | 150 - 500 | |

| Mantle Cell Lymphoma (MCL) | Varied across cell lines | [8] |

The pharmacokinetic profile of selinexor has been evaluated in clinical studies.

| Parameter | Value | Reference |

| Oral Bioavailability (in animals) | ~60-70% | [22] |

| Tmax | 2 - 4 hours | [23] |

| Elimination Half-life | 6 - 8 hours | [5][23] |

| Protein Binding | 95% | [22] |

Pharmacodynamic studies have confirmed target engagement by measuring the nuclear accumulation of XPO1 cargo proteins in patient samples.[24]

Clinical Efficacy and Safety

Selinexor, in combination with other agents, has shown efficacy in heavily pretreated patient populations.

| Trial | Phase | Indication | Key Efficacy Results | Key Safety Findings | Reference |

| STORM | IIb | Relapsed/Refractory Multiple Myeloma | Overall Response Rate (ORR): 26% | Common adverse events: thrombocytopenia, fatigue, nausea, anemia. | [22][25] |

| BOSTON | III | Relapsed/Refractory Multiple Myeloma | Median Progression-Free Survival (PFS): 13.93 months vs 9.46 months for control | Consistent with known safety profile. | |

| SADAL | IIb | Relapsed/Refractory DLBCL | ORR: 28.3% | Manageable toxicity profile. | [26] |

| Multiple Trials Meta-analysis | - | Relapsed/Refractory Multiple Myeloma | Pooled ORR: 46.91% | Most common grade ≥3 AEs: thrombocytopenia, fatigue. |

Experimental Protocols

This protocol provides a general framework for evaluating the anti-tumor efficacy of selinexor in a mouse xenograft model.

-

Cell Implantation: Subcutaneously inject 1-5 x 10⁶ cancer cells into the flank of immunocompromised mice (e.g., nude or SCID).

-

Tumor Growth: Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

-